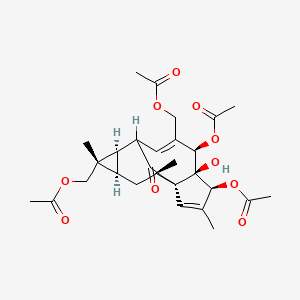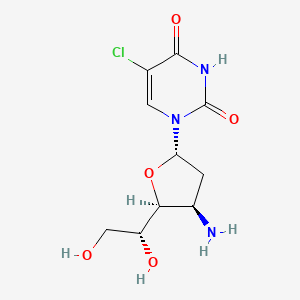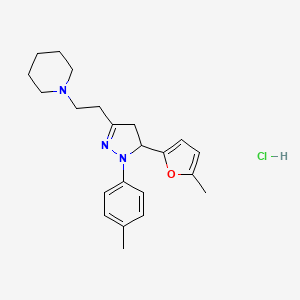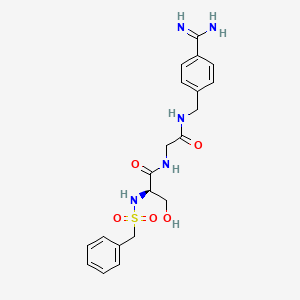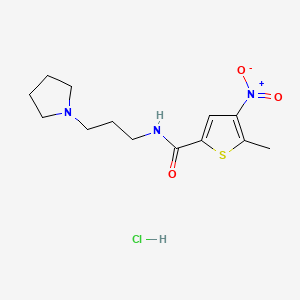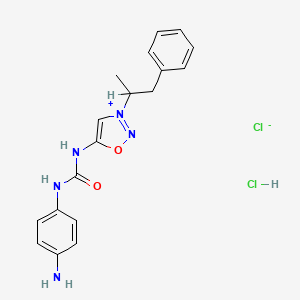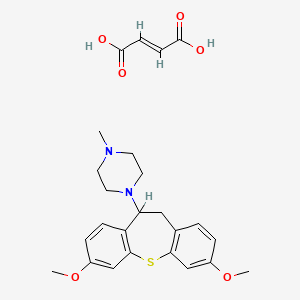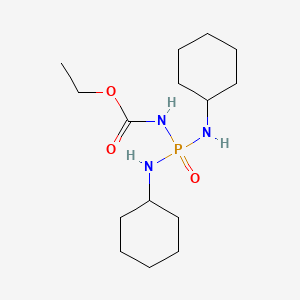
ethyl N-bis(cyclohexylamino)phosphorylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate is a chemical compound with the molecular formula C15H30N3O3P and a molecular weight of 331.3908 . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phosphoryl group bonded to a carbamate and two cyclohexylamino groups.
Métodos De Preparación
The synthesis of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves several steps. One common method includes the reaction of ethyl chloroformate with bis(cyclohexylamino)phosphoryl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the cyclohexylamino groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted carbamates .
Aplicaciones Científicas De Investigación
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl and carbamate derivatives.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylamino groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate can be compared with other similar compounds, such as:
Ethyl N-bis(phenylamino)phosphorylcarbamate: This compound has phenyl groups instead of cyclohexyl groups, leading to different chemical and biological properties.
Mthis compound: The methyl group in place of the ethyl group can affect the compound’s reactivity and solubility.
Ethyl N-bis(cyclohexylamino)phosphorylurea: This compound has a urea group instead of a carbamate, which can influence its interactions with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
18639-04-8 |
|---|---|
Fórmula molecular |
C15H30N3O3P |
Peso molecular |
331.39 g/mol |
Nombre IUPAC |
ethyl N-bis(cyclohexylamino)phosphorylcarbamate |
InChI |
InChI=1S/C15H30N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H3,16,17,18,19,20) |
Clave InChI |
BECDVMQJHKTBSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



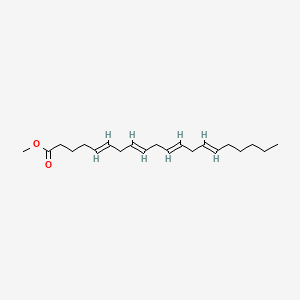
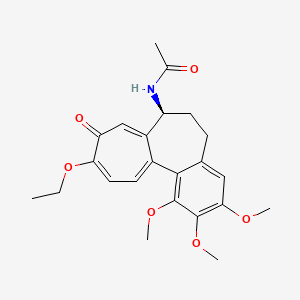
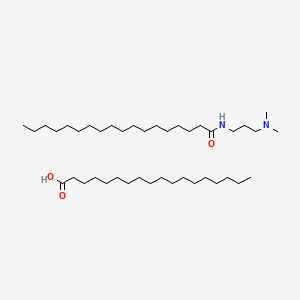
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
